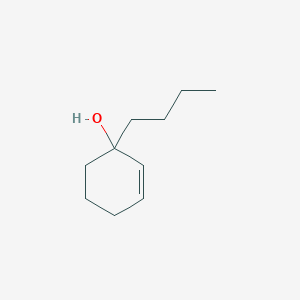

1-Butyl-2-cyclohexen-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

88116-46-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-butylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-3-7-10(11)8-5-4-6-9-10/h5,8,11H,2-4,6-7,9H2,1H3 |

InChI Key |

IJPPBNXVRHTWQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCCC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Butyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Butyl-2-cyclohexen-1-ol. Due to the limited availability of experimental data for this specific compound in public databases, this guide also includes predicted properties and data from closely related analogs to provide a broader context for researchers.

Core Chemical Properties

This compound is a cyclic alcohol containing a butyl substituent at the carbinol carbon and a double bond within the cyclohexene ring. Its chemical structure suggests it is a chiral molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem CID 566274[1] |

| Molecular Weight | 154.25 g/mol | PubChem CID 566274 |

| IUPAC Name | 1-butylcyclohex-2-en-1-ol | |

| CAS Number | 88116-46-5 | Guidechem |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for this compound is not currently available in public spectral databases. However, an analysis of its structure allows for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the cyclohexene ring (typically in the 5.5-6.0 ppm region), a signal for the hydroxyl proton (which can vary in chemical shift depending on concentration and solvent), and signals for the aliphatic protons of the butyl group and the cyclohexene ring.

-

¹³C NMR: The spectrum should display signals for the two sp² hybridized carbons of the double bond (around 120-140 ppm), the carbinol carbon (C-OH, around 65-75 ppm), and the aliphatic carbons of the butyl group and the cyclohexene ring.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 154. Subsequent fragmentation would likely involve the loss of water (M-18), the butyl group (M-57), or other characteristic fragmentation patterns of cyclic alcohols and alkenes.

Experimental Protocols

A common and effective method for the synthesis of this compound is the nucleophilic addition of a butyl organometallic reagent to 2-cyclohexen-1-one. This can be achieved using either a Grignard reagent (butylmagnesium bromide) or an organolithium reagent (n-butyllithium).

Synthesis of this compound via Grignard Reaction

Materials:

-

2-Cyclohexen-1-one

-

Butylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is assembled and flushed with an inert gas.

-

Initial Reagents: A solution of 2-cyclohexen-1-one in anhydrous diethyl ether or THF is placed in the reaction flask and cooled in an ice bath.

-

Addition of Grignard Reagent: A solution of butylmagnesium bromide is added dropwise from the dropping funnel to the cooled solution of 2-cyclohexen-1-one with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualizations

Below are diagrams illustrating the proposed synthesis workflow.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

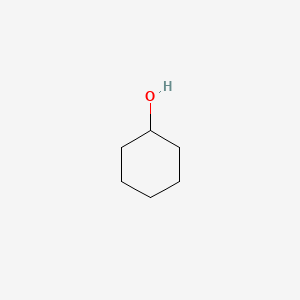

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway interactions of this compound. However, the broader class of allylic alcohols and cyclohexanol derivatives has been the subject of some biological studies.

Some synthetic derivatives of cyclohexanone have been investigated for their biological activities.[4] Additionally, certain naturally occurring and synthetic allyl derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. While these findings are not directly applicable to this compound, they suggest that molecules with this structural motif could be of interest in medicinal chemistry and drug development. Further research is needed to determine if this compound exhibits any significant biological effects.

References

An In-depth Technical Guide to 1-Butyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol. Due to the limited availability of data for this specific compound, this guide leverages established principles of organic chemistry to propose a reliable synthetic route and to estimate its physicochemical properties based on analogous compounds.

Physicochemical and Predicted Data

While a specific CAS number for this compound is not readily found in major chemical databases, its properties can be inferred from its structure and comparison to similar molecules. The data presented below is a combination of calculated values and analogous data from structurally related compounds.

| Property | Value (Predicted/Analogous) | Source |

| Molecular Formula | C₁₀H₁₈O | - |

| Molecular Weight | 154.25 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogous to other tertiary allylic alcohols |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | ~0.9 g/mL | Analogous to other tertiary allylic alcohols |

| Solubility | Soluble in organic solvents | General property of similar compounds |

| CAS Number | Not available | - |

Proposed Synthesis

A robust and widely applicable method for the synthesis of 1-alkyl-2-cyclohexen-1-ols is the 1,2-addition of an organometallic reagent to 2-cyclohexen-1-one.[1][2][3][4][5] Both Grignard reagents and organolithium reagents are suitable for this transformation, as they tend to favor addition to the carbonyl carbon over conjugate addition.[1][2][3] The following protocol details the synthesis of this compound using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Bromobutane

-

2-Cyclohexen-1-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (Butylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromobutane in the anhydrous solvent.

-

Add a small amount of the 1-bromobutane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

-

-

Addition to 2-Cyclohexen-1-one:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate flask, prepare a solution of 2-cyclohexen-1-one in the anhydrous solvent.

-

Add the 2-cyclohexen-1-one solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Caption: Synthesis of this compound via Grignard Reaction.

Potential Applications and Further Research

Allylic alcohols are versatile intermediates in organic synthesis and can be precursors to a variety of other functional groups.[6][7] this compound could potentially be explored for its biological activity, as many cyclohexanol derivatives have shown interesting pharmacological properties. Further research would be required to isolate and characterize this compound and to investigate its potential applications in medicinal chemistry and materials science. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the structure and purity of the synthesized product.

References

- 1. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - ECHEMI [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. sltchemicals.com [sltchemicals.com]

- 7. Allyl alcohol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of 1-Butyl-2-cyclohexen-1-ol

This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is a cyclic alcohol characterized by a cyclohexene ring, a hydroxyl group, and a butyl substituent. The chemical formula is C10H18O.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 1-butylcyclohex-2-en-1-ol |

| CAS Number | 88116-46-5 |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Not experimentally determined |

| Melting Point | Not experimentally determined |

| Density | Not experimentally determined |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the 1,2-addition of a butyl Grignard reagent to 2-cyclohexen-1-one.[1][2]

Experimental Protocol: Grignard Reaction

Materials:

-

2-cyclohexen-1-one

-

n-Butyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, place magnesium turnings.

-

Under an inert atmosphere, add a small amount of anhydrous diethyl ether.

-

Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.

-

-

Reaction with 2-cyclohexen-1-one:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 2-cyclohexen-1-one in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3).

-

Instrumentation: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Predicted Spectral Data:

1H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8-6.0 | m | 2H | Olefinic protons (-CH=CH-) |

| ~3.5 | s (broad) | 1H | Hydroxyl proton (-OH) |

| ~2.0-2.2 | m | 2H | Allylic protons (-CH2-CH=) |

| ~1.4-1.8 | m | 4H | Cyclohexene ring protons |

| ~1.2-1.4 | m | 4H | Butyl chain (-CH2-CH2-) |

| ~0.9 | t | 3H | Butyl chain methyl group (-CH3) |

13C NMR:

| Chemical Shift (ppm) | Assignment |

| ~125-135 | Olefinic carbons (-CH=CH-) |

| ~70-75 | Quaternary carbon (-C-OH) |

| ~35-45 | Butyl chain (-CH2-) adjacent to the ring |

| ~25-35 | Cyclohexene ring and other butyl chain carbons |

| ~14 | Butyl chain methyl carbon (-CH3) |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Acquire the spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Spectral Data:

| Wavenumber (cm-1) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3020 | =C-H stretch (alkene) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1650 | C=C stretch (alkene) |

| ~1050 | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrumentation: Analyze the sample using a mass spectrometer, typically with electron ionization (EI).

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Predicted Fragmentation Pattern:

-

Molecular Ion (M+): m/z = 154

-

M-57: m/z = 97 (loss of butyl radical)

-

Other Fragments: Characteristic fragmentation of the cyclohexene ring.

Potential Biological Activities

While there is no specific data on the biological activity of this compound, related compounds have shown various biological activities. Tertiary alcohols and substituted cyclohexene derivatives have been reported to possess antimicrobial and anti-inflammatory properties.[5][6]

Experimental Protocol: Antimicrobial Screening (Broth Microdilution)

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antibiotics/antifungals (positive controls)

-

Solvent (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive controls (microorganism with standard drug) and negative controls (microorganism with no drug, and medium alone).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Biological Screening Workflow

Caption: Workflow for antimicrobial screening of this compound.

References

- 1. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - ECHEMI [echemi.com]

- 3. whitman.edu [whitman.edu]

- 4. GCMS Section 6.10 [people.whitman.edu]

- 5. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Butyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol of interest in organic synthesis and drug discovery. The primary synthetic route involves the 1,2-addition of a butyl Grignard reagent to 2-cyclohexen-1-one. This document outlines the reaction principles, a comprehensive experimental protocol, and expected characterization data.

Core Synthesis Pathway: Grignard Reaction

The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, in this case, butylmagnesium bromide, to the carbonyl carbon of an α,β-unsaturated ketone, 2-cyclohexen-1-one. The reaction proceeds via a 1,2-addition mechanism, where the butyl group attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary allylic alcohol.

It is crucial to control the reaction conditions to favor the 1,2-addition over the competing 1,4-conjugate addition, where the nucleophile would attack the β-carbon of the enone system. Generally, Grignard reagents tend to favor 1,2-addition with α,β-unsaturated ketones.

Quantitative Data Summary

While a specific literature source detailing the exact yield for this reaction was not identified, similar Grignard additions to cyclic enones typically proceed in moderate to good yields, ranging from 50% to 80%, depending on the specific reaction conditions and purification methods employed.

| Parameter | Value (Estimated) |

| Yield | 50 - 80% |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | 0 °C to reflux |

| Molar Ratio (Grignard:Enone) | 1.1 : 1 to 1.5 : 1 |

Experimental Protocol

This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (optional, for initiation)

-

1-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Cyclohexen-1-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

Part 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium turnings.

-

Dissolve 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small amount of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brownish mixture.

Part 2: Reaction with 2-Cyclohexen-1-one

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the 2-cyclohexen-1-one solution dropwise to the cooled and stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Continue stirring until the vigorous reaction ceases and two distinct layers are formed.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure this compound.

Characterization (Estimated):

-

¹H NMR (CDCl₃, 400 MHz): δ 5.8-6.0 (m, 2H, -CH=CH-), 4.1-4.3 (m, 1H, -CH-OH), 1.8-2.2 (m, 4H, allylic and ring CH₂), 1.2-1.6 (m, 6H, butyl CH₂), 0.9 (t, 3H, butyl CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 130-135 (-CH=CH-), 70-75 (-C-OH), 35-45 (butyl CH₂), 20-30 (ring CH₂), 14 (butyl CH₃).

-

IR (thin film, cm⁻¹): 3400 (br, O-H stretch), 3020 (sp² C-H stretch), 2950-2850 (sp³ C-H stretch), 1650 (C=C stretch), 1050 (C-O stretch).

-

Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 136 (M⁺ - H₂O), 97 (M⁺ - C₄H₉).

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: A typical workflow for the synthesis and purification of the target compound.

Correct IUPAC Name: 1-Butylcyclohex-2-en-1-ol

The systematic name for the organic compound 1-Butyl-2-cyclohexen-1-ol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-Butylcyclohex-2-en-1-ol . This name is derived by following a specific set of rules that prioritize functional groups and ensure an unambiguous identification of the chemical structure.

Principles of Nomenclature Applied:

The naming process for this cycloalkenol involves the following hierarchical steps:

-

Identification of the Principal Functional Group : The molecule contains both a hydroxyl (-OH) group and a carbon-carbon double bond (an alkene). According to IUPAC priority rules, the alcohol functional group takes precedence over the alkene.[1][2] Consequently, the parent name of the compound will end with the suffix "-ol" to indicate the presence of the alcohol.[1][3]

-

Determination of the Parent Ring : The core structure is a six-membered carbon ring containing a double bond, which is identified as a cyclohexene.

-

Numbering the Carbon Ring : The numbering of the carbon atoms in the ring is dictated by the position of the highest priority functional group.[4]

-

The carbon atom to which the hydroxyl group is attached is assigned the lowest possible number, which is position 1.[5][6]

-

Next, the double bond is given the lowest possible locant. Numbering must proceed through the double bond, so the two carbons of the double bond are assigned consecutive numbers. In this case, the double bond is located between carbons 2 and 3.

-

-

Identification and Placement of Substituents : A butyl group (-C₄H₉) is attached to the ring. Its position is indicated by the number of the carbon atom to which it is bonded. In this structure, the butyl group is attached to the same carbon as the hydroxyl group, which is carbon 1.

-

Assembly of the Final Name : The components of the name are assembled in the following order: substituent, parent ring, and principal functional group.

-

The substituent is "1-Butyl".

-

The parent ring, including the location of the double bond, is "cyclohex-2-en".

-

The principal functional group and its location are "-1-ol".

-

Combining these elements gives the complete and unambiguous IUPAC name: 1-Butylcyclohex-2-en-1-ol . The inclusion of all numerical locants is essential for defining the structure, especially in polysubstituted cyclic compounds.[7]

References

- 1. chemistryconfidential.com [chemistryconfidential.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic chemistry - Disubstituted cyclic alcohols - looking for IUPAC rule - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Technical Guide to the Physical Properties of 1-Butyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physical properties of 1-Butyl-2-cyclohexen-1-ol. Due to a scarcity of published experimental data for this specific compound, this document also presents data for structurally related molecules to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physical properties and a plausible synthetic route are described. This guide aims to serve as a foundational resource for professionals in research and drug development.

Introduction

This compound is a tertiary alcohol containing a cyclohexene ring. Its structure suggests potential applications in organic synthesis and as a building block in the development of new chemical entities. A thorough understanding of its physical properties is crucial for its handling, characterization, and application in various research and development settings. This document compiles available data and provides standardized methodologies for its experimental determination.

Physical Properties of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem |

| Molecular Weight | 154.25 g/mol | PubChem |

| Boiling Point | Not available | Chemical Synthesis Database |

| Melting Point | Not available | Chemical Synthesis Database |

| Density | Not available | Chemical Synthesis Database |

| XLogP3 | 2.6 | PubChem |

| CAS Number | 88116-46-5 | PubChem |

Comparative Physical Properties of Related Compounds

To provide a frame of reference, the following table presents the physical properties of structurally similar compounds. These compounds share key structural features with this compound, such as the cyclohexene or cyclohexanol core, and the presence of an alkyl substituent. It is important to note that these values are for comparative purposes only and may not be predictive of the exact properties of this compound.

Table 2: Physical Properties of Compounds Structurally Related to this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Cyclohexen-1-ol | C₆H₁₀O | 98.14 | 164-166 | ~1 |

| 1-Butylcyclohexene | C₁₀H₁₈ | 138.25 | 182 | 0.821 |

| Cyclohexanol | C₆H₁₂O | 100.16 | 161.5 | 0.9624 |

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Grignard reaction. This involves the 1,2-addition of a butyl Grignard reagent to the carbonyl group of 2-cyclohexen-1-one.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from 2-cyclohexen-1-one and butylmagnesium bromide.

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add the 1-bromobutane solution to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux.

-

Once the addition is complete, reflux the mixture gently for 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

-

-

Reaction with 2-Cyclohexen-1-one:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 2-cyclohexen-1-one in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-cyclohexen-1-one solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. Grignard reagents can undergo either 1,2- or 1,4-addition with α,β-unsaturated ketones; however, 1,2-addition is generally favored.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, and heating oil.

-

Procedure:

-

Add a small amount of the liquid sample into the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube containing heating oil.

-

Heat the side arm of the Thiele tube gently.

-

A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Caption: Workflow for boiling point determination.

Determination of Density

-

Apparatus: Pycnometer (or a graduated cylinder and an analytical balance).

-

Procedure:

-

Measure the mass of a clean, dry pycnometer (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and measure the mass (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and measure the mass (m₃).

-

The density of the sample (ρ_sample) can be calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

-

Alternatively, measure a known volume of the liquid using a graduated cylinder and determine its mass using an analytical balance. The density is the mass divided by the volume.

-

Determination of Solubility

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

To a series of test tubes, add a small, measured amount of this compound (e.g., 2-3 drops).

-

To each test tube, add a different solvent (e.g., water, ethanol, diethyl ether, hexane, 5% HCl, 5% NaOH) in small increments (e.g., 0.5 mL).

-

After each addition, shake the test tube vigorously.

-

Observe whether the compound dissolves completely (miscible), forms two layers (immiscible), or is partially soluble.

-

The solubility can be qualitatively described as soluble, slightly soluble, or insoluble.

-

Purity Assessment

The purity of synthesized this compound can be assessed using gas chromatography (GC).

Experimental Protocol: Gas Chromatography

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., diethyl ether or hexane).

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Analysis:

-

Inject a small volume of the prepared sample into the GC.

-

The components of the sample will be separated based on their boiling points and interactions with the stationary phase.

-

The retention time of the major peak will correspond to this compound.

-

The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: Workflow for purity analysis by Gas Chromatography.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding any signaling pathways in which this compound is involved.

Conclusion

This technical guide has summarized the currently available physical property data for this compound. While experimental values for key properties such as boiling point and density are lacking, this document provides detailed protocols for their determination. The inclusion of data for related compounds and a plausible synthetic route offers valuable context for researchers. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

Spectroscopic Profile of 1-Butyl-2-cyclohexen-1-ol: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for 1-Butyl-2-cyclohexen-1-ol, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents a comprehensive analysis based on the known spectral characteristics of structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds, including 2-cyclohexen-1-ol, 1-butylcyclohexanol, and 1-butyl-1-cyclohexene.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8-6.0 | m | 1H | =CH- (vinyl) |

| ~ 5.6-5.8 | m | 1H | =CH- (vinyl) |

| ~ 2.0-2.2 | m | 2H | Allylic CH₂ |

| ~ 1.8-2.0 | m | 1H | OH |

| ~ 1.5-1.7 | m | 4H | Cyclohexene CH₂ |

| ~ 1.2-1.5 | m | 4H | Butyl CH₂ |

| ~ 0.9 | t | 3H | Butyl CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 130-135 | =CH- (vinyl) |

| ~ 125-130 | =CH- (vinyl) |

| ~ 70-75 | C-OH (quaternary) |

| ~ 35-40 | Allylic CH₂ |

| ~ 25-35 | Butyl CH₂ / Cyclohexene CH₂ |

| ~ 22-25 | Butyl CH₂ |

| ~ 14 | Butyl CH₃ |

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600-3200 | Broad | O-H stretch (alcohol) |

| ~ 3100-3000 | Medium | =C-H stretch (vinyl) |

| ~ 3000-2850 | Strong | C-H stretch (aliphatic) |

| ~ 1650 | Medium | C=C stretch (alkene) |

| ~ 1100-1000 | Strong | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Identity of Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 136 | [M - H₂O]⁺ |

| 97 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid alcohol sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Synthesis of 1-Butyl-2-cyclohexen-1-ol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol, through the nucleophilic addition of a Grignard reagent to an α,β-unsaturated ketone. The core of this synthesis is the Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document outlines the reaction mechanism, a detailed experimental protocol, potential side reactions, and expected analytical data for the target compound. The information is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for the formation of alcohols from carbonyl compounds. The synthesis of this compound involves the 1,2-addition of butylmagnesium bromide to the carbonyl group of 2-cyclohexen-1-one. This reaction is highly regioselective, with the Grignard reagent preferentially attacking the electrophilic carbonyl carbon over the β-carbon of the enone system.[1][2] The resulting product, a tertiary allylic alcohol, is a valuable chiral building block in the synthesis of more complex molecules.

Reaction Mechanism and Principles

The Grignard reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. The general mechanism is depicted below.

Diagram: Grignard Reaction Mechanism

Caption: General mechanism of the Grignard reaction.

Experimental Protocol

This protocol is a representative procedure based on established methods for Grignard reactions. All glassware should be thoroughly dried to prevent quenching of the Grignard reagent, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium turnings | 24.31 | 1.46 g | 0.06 | Activated if necessary |

| 1-Bromobutane | 137.02 | 8.22 g (6.47 mL) | 0.06 | Anhydrous |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - | Grignard reagent preparation |

| 2-Cyclohexen-1-one | 96.13 | 4.81 g (5.0 mL) | 0.05 | Anhydrous |

| Anhydrous Diethyl Ether | 74.12 | 25 mL | - | For dissolving the ketone |

| Saturated aq. NH4Cl | - | 50 mL | - | For quenching the reaction |

| Diethyl Ether | 74.12 | ~100 mL | - | For extraction |

| Anhydrous MgSO4 or Na2SO4 | - | q.s. | - | For drying the organic phase |

Procedure

Part A: Preparation of Butylmagnesium Bromide (Grignard Reagent)

-

Place the magnesium turnings in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be fitted with drying tubes (e.g., CaCl2) to protect from atmospheric moisture.

-

Add approximately 10 mL of anhydrous diethyl ether to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromobutane in 40 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 2-3 mL) of the 1-bromobutane solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to bubble. Gentle warming may be required to start the reaction. A crystal of iodine can also be used as an initiator.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.

Part B: Reaction with 2-Cyclohexen-1-one

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-cyclohexen-1-one in 25 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the 2-cyclohexen-1-one solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram: Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Potential Side Reactions

Several side reactions can occur during the Grignard synthesis, potentially lowering the yield of the desired product.

-

Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone upon workup. This is more prevalent with sterically hindered Grignard reagents or ketones.

-

Wurtz Coupling: Reaction between the Grignard reagent and unreacted alkyl halide can lead to the formation of octane.

-

1,4-Conjugate Addition: While 1,2-addition is generally favored, some 1,4-addition to the enone system may occur, leading to the formation of 3-butylcyclohexanone after workup. The presence of certain catalysts (e.g., copper salts) can promote 1,4-addition.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C10H18O |

| Molar Mass | 154.25 g/mol |

| Appearance | Colorless to pale yellow oil (expected) |

| Boiling Point | Not available; expected to be higher than 2-cyclohexen-1-ol (164-166 °C) |

Spectroscopic Data (Expected)

The following are expected characteristic peaks for this compound based on its structure and data from similar compounds.

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~5.5-6.0 ppm (2H, m, vinyl protons), ~3.5-4.0 ppm (1H, br s, OH), ~1.5-2.2 ppm (6H, m, allylic and ring CH2), ~0.9-1.5 ppm (9H, m, butyl group) |

| ¹³C NMR | δ ~125-135 ppm (vinylic carbons), ~70-80 ppm (quaternary carbinol carbon), ~20-40 ppm (aliphatic ring and butyl carbons), ~14 ppm (terminal methyl of butyl group) |

| IR (Infrared) | ~3400 cm⁻¹ (broad, O-H stretch), ~3020 cm⁻¹ (=C-H stretch), ~2930-2860 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch) |

| Mass Spec (MS) | m/z = 154 (M+), 136 (M+ - H₂O), 97 (M+ - C₄H₉) |

Conclusion

The Grignard reaction provides a reliable and efficient method for the synthesis of this compound from 2-cyclohexen-1-one and butylmagnesium bromide. Careful control of reaction conditions, particularly the exclusion of water, is critical for achieving a good yield. The protocol and data presented in this guide serve as a valuable resource for the laboratory-scale synthesis and characterization of this tertiary allylic alcohol, which can be a key intermediate in various synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 1-Butyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Butyl-2-cyclohexen-1-ol, a valuable intermediate in organic synthesis. The focus is on providing detailed experimental protocols and comparative data to assist researchers in the efficient and selective preparation of this target molecule.

Introduction

This compound is a tertiary allylic alcohol of interest in the synthesis of complex organic molecules and potential pharmaceutical candidates. Its structure, featuring a chiral center and a reactive double bond, makes it a versatile building block. The primary challenge in its synthesis lies in achieving selective 1,2-addition of a butyl nucleophile to the α,β-unsaturated ketone, 2-cyclohexen-1-one, while minimizing the competing 1,4-conjugate addition. This guide details the two most effective methods for this transformation: the use of organolithium and Grignard reagents.

Synthetic Pathways

The synthesis of this compound is most commonly achieved through the nucleophilic addition of a butyl organometallic reagent to 2-cyclohexen-1-one. Both n-butyllithium and butylmagnesium bromide (a Grignard reagent) are effective for this purpose, as "hard" nucleophiles that preferentially attack the electrophilic carbonyl carbon (1,2-addition) rather than the β-carbon of the enone system (1,4-addition).

Synthesis via Organolithium Reagent

The reaction of n-butyllithium with 2-cyclohexen-1-one provides a direct route to this compound. The high reactivity of organolithium reagents generally ensures a rapid reaction, though careful temperature control is crucial to maintain selectivity and prevent side reactions.

Reaction Scheme:

Synthesis via Grignard Reagent

The Grignard reaction, utilizing butylmagnesium bromide, offers a classic and reliable alternative for the synthesis of this compound. While generally less reactive than their organolithium counterparts, Grignard reagents are often favored for their comparative ease of handling and preparation.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Caption: Regioselectivity in the addition to 2-cyclohexen-1-one.

Conclusion

The synthesis of this compound can be effectively achieved through the 1,2-addition of either n-butyllithium or a butyl Grignard reagent to 2-cyclohexen-1-one. The choice of reagent will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. Careful attention to anhydrous and anaerobic reaction conditions is paramount for achieving high yields and purity.

An In-depth Technical Guide to the Stereochemistry of 1-Butyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-2-cyclohexen-1-ol is a chiral allylic alcohol with significant potential in synthetic organic chemistry and drug development. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its stereoisomers, synthesis, and analytical characterization. Detailed experimental protocols for its diastereoselective synthesis and chiral separation are presented, along with tabulated spectroscopic data for the characterization of its stereoisomers. Furthermore, logical workflows for its synthesis and stereochemical analysis are illustrated using signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals engaged in the synthesis and application of chiral molecules.

Introduction

Chirality is a fundamental concept in chemistry and biology, with the stereoisomers of a molecule often exhibiting distinct pharmacological and toxicological properties. This compound possesses a stereocenter at the C1 position, which is bonded to a hydroxyl group and a butyl group, and is adjacent to a carbon-carbon double bond. This structural feature gives rise to the existence of two enantiomers, (R)-1-butyl-2-cyclohexen-1-ol and (S)-1-butyl-2-cyclohexen-1-ol. The control and characterization of the stereochemistry of this and related scaffolds are of paramount importance in the development of new chemical entities with specific biological activities.

Stereoisomers of this compound

This compound has one chiral center at the C1 position. Therefore, it exists as a pair of enantiomers:

-

(R)-1-Butyl-2-cyclohexen-1-ol

-

(S)-1-Butyl-2-cyclohexen-1-ol

These enantiomers are non-superimposable mirror images of each other and possess identical physical properties such as boiling point and refractive index. However, they rotate plane-polarized light in equal but opposite directions and can exhibit different interactions with other chiral molecules, including biological receptors.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic addition of a butyl-organometallic reagent to 2-cyclohexen-1-one. The stereochemical outcome of this reaction can be influenced by the choice of reagents and reaction conditions.

Diastereoselective Synthesis

A common method for the synthesis of this compound is the Grignard reaction, where butylmagnesium bromide is reacted with 2-cyclohexen-1-one. This reaction typically yields a racemic mixture of the two enantiomers.

Figure 1: Synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (2.4 g, 0.1 mol) and dry diethyl ether (50 mL).

-

Grignard Reagent Formation: A solution of 1-bromobutane (13.7 g, 0.1 mol) in dry diethyl ether (50 mL) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

Addition to Enone: The Grignard reagent is cooled to 0 °C, and a solution of 2-cyclohexen-1-one (9.6 g, 0.1 mol) in dry diethyl ether (50 mL) is added dropwise.

-

Quenching and Workup: The reaction mixture is stirred at room temperature for 2 hours and then quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford this compound as a colorless oil.

Stereochemical Analysis and Separation

The stereochemical composition of this compound can be determined using chiral chromatography, and the enantiomers can be separated by preparative chiral HPLC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to their separation.

Reactivity of the Hydroxyl Group in 1-Butyl-2-cyclohexen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol. The allylic nature of the hydroxyl group, being positioned on a carbon adjacent to a double bond, confers unique reactivity upon this functional group, making it a versatile intermediate in organic synthesis. This document details key reactions, provides experimental protocols, and presents quantitative data where available, offering valuable insights for its application in research and drug development.

Core Reactivity Principles

The hydroxyl group in this compound exhibits enhanced reactivity compared to saturated tertiary alcohols. This is primarily due to the proximity of the π-system of the adjacent double bond, which can stabilize reaction intermediates, such as carbocations, through resonance. The principal reactions involving the hydroxyl group are oxidation, substitution, and rearrangement.

Oxidation of the Hydroxyl Group

A key transformation of this compound is its oxidation to the corresponding α,β-unsaturated ketone, 1-butyl-2-cyclohexen-1-one. Due to the tertiary and allylic nature of the alcohol, specific oxidative methods are required to achieve this transformation efficiently.

Babler-Dauben Oxidation

The Babler-Dauben oxidation is a well-established method for the oxidative transposition of tertiary allylic alcohols to enones using pyridinium chlorochromate (PCC). The reaction proceeds through the formation of a chromate ester, followed by a[1][1]-sigmatropic rearrangement and subsequent oxidation to yield the α,β-unsaturated ketone.[2] This method is advantageous due to its operational simplicity and generally high yields (typically >75%).[2]

Experimental Protocol: Babler-Dauben Oxidation of a Tertiary Allylic Alcohol (General Procedure)

A representative protocol for the Babler-Dauben oxidation of a cyclic tertiary allylic alcohol is as follows:

-

To a stirred solution of the tertiary allylic alcohol (1.0 equivalent) in dry dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 - 2.0 equivalents) and an acid scavenger such as sodium acetate or Celite.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ketone.

Quantitative Data for Oxidation of Tertiary Allylic Alcohols

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 1-Methyl-2-cyclohexen-1-ol | PCC | 3-Methyl-2-cyclohexen-1-one | 85 | Fieser & Fieser's Reagents for Organic Synthesis, Vol. 7 |

| 1-Phenyl-2-cyclohexen-1-ol | PCC | 3-Phenyl-2-cyclohexen-1-one | 90 | J. Org. Chem. 1977, 42 (4), pp 682–685 |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by various nucleophiles. These reactions often proceed through an SN1-type mechanism, facilitated by the formation of a resonance-stabilized allylic carbocation.

Reaction Pathway: SN1 Substitution

Caption: SN1 substitution pathway for this compound.

Reaction with Hydrogen Halides

Treatment of this compound with hydrogen halides (e.g., HBr, HCl) is expected to yield the corresponding allylic halide. The reaction likely proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate the stable tertiary allylic carbocation. Subsequent attack by the halide ion at either of the resonance contributors of the carbocation can lead to a mixture of products.

Rearrangement Reactions

Acid-catalyzed dehydration of this compound can lead to the formation of dienes. This reaction also proceeds through the formation of the allylic carbocation intermediate. Elimination of a proton from an adjacent carbon atom results in the formation of a new double bond. Depending on the reaction conditions and the specific proton that is removed, a mixture of conjugated dienes can be formed.

Logical Workflow: Acid-Catalyzed Dehydration

Caption: Potential products from the acid-catalyzed dehydration of this compound.

Synthesis of this compound

The most common method for the synthesis of this compound is the nucleophilic addition of a butyl organometallic reagent, such as butyllithium or a butyl Grignard reagent, to 2-cyclohexen-1-one.

Experimental Protocol: Synthesis via Grignard Reaction (General Procedure)

-

To a solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of butylmagnesium bromide (1.1 equivalents) in the corresponding solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Data of a Related Compound: 2-Cyclohexen-1-ol

| Type | Data |

| ¹H NMR (CDCl₃, ppm) | δ 5.95-5.85 (m, 1H), 5.80-5.70 (m, 1H), 4.15 (m, 1H), 2.05-1.50 (m, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 131.0, 129.5, 68.0, 32.0, 25.0, 19.0 |

| IR (neat, cm⁻¹) | 3350 (br, O-H), 3020, 2920, 1650 (C=C), 1060 (C-O) |

Conclusion

The hydroxyl group of this compound is a reactive handle that allows for a variety of chemical transformations. Its allylic position facilitates oxidation, substitution, and rearrangement reactions, making it a valuable building block for the synthesis of more complex molecules. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further investigation into the stereoselectivity of these reactions could unlock even greater potential for this versatile intermediate.

References

Allylic Strain in 1-Butyl-2-cyclohexen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomerism of 1-butyl-2-cyclohexen-1-ol, with a primary focus on the role of allylic strain in determining its three-dimensional structure. In the absence of direct experimental data for this specific molecule, this paper synthesizes well-established principles of stereochemistry, conformational analysis of substituted cyclohexenes, and quantitative data from analogous chemical systems. The interplay of steric and electronic factors governing the equilibrium between pseudo-axial and pseudo-equatorial conformers is examined in detail. This guide also outlines the key experimental and computational methodologies employed in the study of such conformational equilibria, providing a robust framework for researchers in medicinal chemistry and drug development.

Introduction to Allylic Strain in Cyclohexene Systems

Allylic strain, also known as A-strain, is a type of steric strain that arises from the interaction between a substituent on an allylic carbon and a substituent on the double bond.[1][2] In the context of 1-substituted-2-cyclohexen-1-ols, the cyclohexene ring adopts a half-chair conformation to relieve ring strain. This creates two distinct positions for the substituents on the C1 carbon: pseudo-axial (pa) and pseudo-equatorial (pe).

The conformational equilibrium of this compound is primarily governed by two key allylic strain interactions:

-

A(1,3) Strain: This refers to the steric repulsion between a substituent at the C1 position and the vinylic hydrogen at the C3 position. This interaction is significantly more pronounced when the substituent at C1 is in the pseudo-axial orientation.

-

A(1,2) Strain: This interaction occurs between the substituent at C1 and the vinylic hydrogen at the C2 position.

The relative energies of the pseudo-axial and pseudo-equatorial conformers are determined by the balance of these and other steric interactions. For a bulky substituent like the n-butyl group, the conformational preference is a critical determinant of the molecule's overall shape and reactivity.

Conformational Equilibrium of this compound

The two primary chair-like conformers of this compound are in a dynamic equilibrium. The position of this equilibrium is dictated by the relative steric demands of the hydroxyl and n-butyl groups.

-

Conformer A (Butyl-pe, OH-pa): In this conformation, the larger n-butyl group occupies the pseudo-equatorial position to minimize A(1,3) strain with the vinylic hydrogen at C3. The smaller hydroxyl group is in the pseudo-axial position, where it experiences some A(1,2) strain with the vinylic hydrogen at C2.

-

Conformer B (Butyl-pa, OH-pe): Here, the bulky n-butyl group is in the pseudo-axial position, leading to significant A(1,3) strain. The hydroxyl group occupies the less sterically hindered pseudo-equatorial position.

Due to the substantial steric bulk of the n-butyl group, it is strongly predicted that Conformer A will be the significantly more stable and therefore the major conformer at equilibrium. The large energetic penalty associated with placing the butyl group in the pseudo-axial position would result in a highly skewed equilibrium.

dot

Caption: Conformational equilibrium of this compound.

Quantitative Analysis of Conformational Energies

While specific experimental A-values for substituents on a cyclohexene ring are not as readily available as for cyclohexane systems, the principles of steric strain provide a strong basis for estimating the energetic preferences. A-values in cyclohexane represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[3][4]

| Substituent | A-value (kcal/mol) in Cyclohexane | Steric Bulk |

| -OH | ~0.9 | Small |

| -CH3 | ~1.7 | Medium |

| -CH2CH3 | ~1.8 | Medium-Large |

| -CH2CH2CH2CH3 (n-butyl) | ~2.1 | Large |

| -C(CH3)3 (tert-butyl) | >4.5 | Very Large |

Data compiled from various sources on cyclohexane A-values.

The A-value for an n-butyl group in cyclohexane is approximately 2.1 kcal/mol. While the geometry of the half-chair conformation in cyclohexene alters the precise magnitude of steric interactions compared to the chair conformation of cyclohexane, the relative trends in steric bulk remain a valid guide. The n-butyl group is significantly larger than the hydroxyl group. Therefore, the energetic penalty for placing the n-butyl group in the pseudo-axial position in this compound is expected to be substantial, leading to a strong preference for the conformer where the butyl group is pseudo-equatorial. The energy difference is anticipated to be of a similar magnitude to, or greater than, the A-value in cyclohexane.

dot

Caption: Energy relationship due to allylic strain.

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria in molecules like this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying conformational isomers in solution.[5][6]

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants of the protons on the cyclohexene ring, particularly H1, H2, and H6, the dihedral angles can be estimated, which in turn provides information about the ring conformation and the pseudo-axial or pseudo-equatorial orientation of the substituents.

-

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, can be used to identify protons that are close in space. For example, in the pseudo-axial conformer, a strong NOE would be expected between the protons of the butyl group and the axial proton at C5.

-

Low-Temperature NMR: At sufficiently low temperatures, the rate of ring flipping can be slowed down to the point where the individual conformers can be observed as separate species in the NMR spectrum. This allows for the direct determination of the population ratio of the conformers by integrating the signals corresponding to each.

Computational Chemistry

In the absence of experimental data, computational methods are invaluable for predicting the structures and relative energies of conformers.

-

Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometries of the different possible conformers of a molecule and to calculate their relative energies. This allows for the prediction of the most stable conformer and the energy difference between the conformers.

-

Molecular Mechanics (MM): MM methods provide a faster, albeit less accurate, way to explore the potential energy surface of a molecule and identify low-energy conformers.

dot

Caption: Methodologies for conformational analysis.

Conclusion

The conformational preference of this compound is overwhelmingly dictated by the minimization of allylic strain. The bulky n-butyl group strongly disfavors the pseudo-axial orientation due to severe A(1,3) strain with the vinylic hydrogen at C3. Consequently, the equilibrium lies heavily in favor of the conformer where the n-butyl group is in the pseudo-equatorial position and the hydroxyl group is in the pseudo-axial position. While direct experimental quantification for this specific molecule is not prevalent in the literature, the principles outlined in this guide, supported by data from analogous systems, provide a clear and confident prediction of its conformational behavior. Understanding these conformational preferences is crucial for predicting the reactivity and biological activity of this and related molecules in the context of drug design and development.

References

- 1. Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allylic strain - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Commercial availability of 1-Butyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol of interest in synthetic organic chemistry and drug discovery. Due to its potential as a chiral building block and a precursor for more complex molecular architectures, understanding its properties and synthesis is crucial. This document outlines its commercial availability, predicted physicochemical properties, a detailed proposed synthesis protocol, and methods for its purification and characterization. All information is presented to aid researchers in the effective synthesis and utilization of this compound.

Commercial Availability

This compound is not a commercially available compound from major chemical suppliers. A thorough search of chemical databases reveals that it does not have a registered CAS (Chemical Abstracts Service) number, which is a key indicator of its commercial status. Researchers requiring this compound must synthesize it in the laboratory. PubChem has assigned it a Compound ID (CID) of 566274.[1]

Physicochemical Properties

As this compound is not commercially available, no experimentally determined physicochemical data has been published. The following table summarizes the predicted or unavailable properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem[1] |

| Molecular Weight | 154.25 g/mol | PubChem[1] |

| CAS Number | Not Available | Chemical Synthesis Database[2] |

| Boiling Point | Not Available | Chemical Synthesis Database[2] |

| Melting Point | Not Available | Chemical Synthesis Database[2] |

| Density | Not Available | Chemical Synthesis Database[2] |

| Appearance | Predicted to be a colorless to pale yellow liquid | - |

| Solubility | Predicted to be soluble in organic solvents like diethyl ether, THF, and dichloromethane; sparingly soluble in water. | - |

Proposed Synthesis Protocol

The most direct and well-established method for the synthesis of this compound is the 1,2-addition of a butyl nucleophile to the carbonyl group of 2-cyclohexen-1-one. The Grignard reaction, utilizing butylmagnesium bromide, is a highly effective and widely used method for this transformation. Grignard reagents generally favor 1,2-addition to α,β-unsaturated ketones, yielding the desired tertiary allylic alcohol.[3]

Reaction Scheme

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of 1-Butyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the asymmetric synthesis of 1-Butyl-2-cyclohexen-1-ol, a chiral tertiary allylic alcohol. While specific literature on the asymmetric synthesis of this exact molecule is sparse, this document outlines a robust and well-precedented methodology: the catalytic enantioselective 1,2-addition of a butyl nucleophile to 2-cyclohexen-1-one. This approach is a cornerstone of modern asymmetric synthesis for creating chiral tertiary alcohols, which are valuable building blocks in the synthesis of complex molecules and pharmacologically active compounds.

The protocols and data presented herein are synthesized from established methods for the asymmetric addition of organometallic reagents to cyclic enones. This document provides researchers with the foundational knowledge and a detailed experimental protocol to develop a highly enantioselective synthesis of this compound and analogous chiral tertiary allylic alcohols.

Introduction

Chiral tertiary allylic alcohols are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. Their stereodefined quaternary carbon center presents a significant synthetic challenge. The direct, catalytic asymmetric addition of organometallic reagents to prochiral ketones and enones is one of the most powerful strategies to access these valuable molecules.